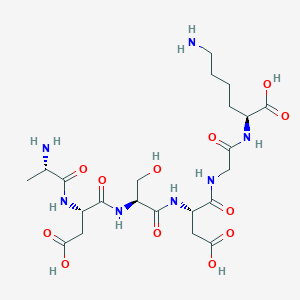

H-Ala-asp-ser-asp-gly-lys-OH

Description

Overview of Short Peptides as Model Systems in Chemical Biology Research

Short peptides, typically comprising fewer than 15 amino acids, serve as invaluable model systems in chemical biology. chemsrc.com Their relatively simple structure allows for detailed investigation of fundamental biological processes, such as protein folding, enzyme catalysis, and molecular recognition. chemsrc.comnih.gov The defined sequence and manageable size of short peptides facilitate their chemical synthesis and modification, enabling researchers to probe the specific roles of individual amino acid residues in biological function. smolecule.com These peptides can mimic the active sites of enzymes or the binding domains of larger proteins, providing insights into complex molecular interactions. nih.gov

The study of short peptides has been instrumental in advancing our understanding of protein structure and function. They are frequently employed to elucidate the mechanisms of protein-protein interactions and to design novel therapeutic agents. biosynth.com Their versatility and the ability to systematically alter their sequence make them powerful tools for dissecting biological pathways and for the development of new biomaterials. smolecule.com

Significance of the H-Ala-Asp-Ser-Asp-Gly-Lys-OH Sequence in Peptide Studies

While extensive research specifically focused on the isolated hexapeptide this compound is not widely documented in publicly available literature, its constituent sub-sequences appear in biologically significant proteins. For instance, sequences containing repeats of acidic residues like aspartic acid (Asp) and polar residues like serine (Ser) are found in various proteins and can be important for their function. The presence of both acidic (Asp) and basic (Lysine - Lys) residues suggests the potential for intramolecular electrostatic interactions, which could influence the peptide's conformation in solution.

Contextualization within Peptide Chemistry and Biochemistry Disciplines

In peptide chemistry, this compound serves as a model compound for the synthesis and purification of peptides containing a mix of hydrophobic (Alanine - Ala), acidic (Asp), polar (Serine - Ser), and basic (Lys) residues. The standard method for its synthesis would be Solid Phase Peptide Synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. smolecule.com

From a biochemical perspective, this peptide is a substrate for studying the activity of proteases and other enzymes that recognize specific amino acid sequences. The presence of multiple charged residues makes it an interesting subject for studies on peptide solubility, aggregation, and interaction with biological membranes or metal ions. The potential for post-translational modifications, such as phosphorylation on the serine residue, further broadens its relevance in biochemical research. cymitquimica.com

Interactive Data Tables

Below are tables detailing the chemical properties of the this compound peptide.

Table 1: General Properties

| Property | Value |

| IUPAC Name | L-Alanyl-L-aspartyl-L-seryl-L-aspartyl-glycyl-L-lysine |

| CAS Number | 131574-31-7 |

| Molecular Formula | C24H41N7O12 |

| Molecular Weight | 635.63 g/mol |

| Canonical SMILES | CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |

Table 2: Amino Acid Composition

| Amino Acid | Three-Letter Code | One-Letter Code |

| Alanine (B10760859) | Ala | A |

| Aspartic Acid | Asp | D |

| Serine | Ser | S |

| Aspartic Acid | Asp | D |

| Glycine | Gly | G |

| Lysine (B10760008) | Lys | K |

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N7O12/c1-10(24)18(36)27-13(7-17(34)35)20(38)29-14(9-30)21(39)28-12(6-16(32)33)19(37)25-8-15(31)26-11(22(40)41)4-2-3-5-23/h10-14,30H,2-9,23-24H2,1H3,(H,25,37)(H,26,31)(H,27,36)(H,28,39)(H,29,38)(H,32,33)(H,34,35)(H,40,41)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBUSNQERVCXBG-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of H Ala Asp Ser Asp Gly Lys Oh

Spectroscopic Analysis of Peptide Conformation

Spectroscopic techniques are instrumental in elucidating the three-dimensional structure of peptides in various environments.

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can identify characteristic structural motifs such as α-helices, β-sheets, and random coils. For a short, flexible peptide like H-Ala-Asp-Ser-Asp-Gly-Lys-OH, the CD spectrum would likely indicate a predominantly random coil conformation in aqueous solution, with the potential for transient, localized secondary structures.

Interactive Data Table: Expected CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Maxima (nm) | Wavelength of Negative Maxima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution at the atomic level. Through various NMR experiments, such as COSY, TOCSY, and NOESY, it is possible to determine through-bond and through-space correlations between atoms. For this compound, NMR studies would allow for the assignment of proton and carbon resonances and the measurement of nuclear Overhauser effects (NOEs), which provide distance constraints between protons that are close in space. This data can be used to generate a family of solution structures, offering insights into the peptide's conformational flexibility.

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the characteristic vibrational modes of a molecule's chemical bonds. In peptide analysis, the amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly sensitive to the peptide's secondary structure. For this compound, these spectroscopic methods can provide complementary information to CD spectroscopy regarding its conformational ensemble in different environments, such as in solution or in the solid state.

Crystallographic Insights into Peptide Architecture (General Peptide Studies)

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystal. While obtaining a suitable crystal for a small, flexible peptide can be challenging, a successful crystallographic analysis of this compound would yield a high-resolution static picture of its conformation in the solid state. This would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

Computational Approaches to Conformational Sampling

Computational methods, such as molecular dynamics (MD) simulations and Monte Carlo methods, are powerful tools for exploring the conformational landscape of peptides. These approaches can simulate the dynamic behavior of this compound in a virtual environment, providing insights into its flexibility and the different conformations it can adopt. By calculating the potential energy of various conformations, these methods can identify low-energy, stable structures and the transitions between them.

Influence of Amino Acid Sequence on Peptide Structure

The primary sequence of a peptide is the main determinant of its three-dimensional structure. The properties of the individual amino acid side chains play a crucial role in directing the folding of the peptide chain. khanacademy.org

Alanine (B10760859) (Ala) : A nonpolar amino acid with a small methyl side chain, it is conformationally flexible.

Aspartic Acid (Asp) : An acidic amino acid with a negatively charged carboxyl group at physiological pH. wikipedia.org Its side chain can participate in electrostatic interactions and hydrogen bonding.

Serine (Ser) : A polar, uncharged amino acid with a hydroxyl group that can act as a hydrogen bond donor and acceptor. wikipedia.org

Glycine (Gly) : The simplest amino acid with a hydrogen atom as its side chain, providing significant conformational flexibility to the peptide backbone. khanacademy.orgwikipedia.org

Lysine (B10760008) (Lys) : A basic amino acid with a positively charged amino group at physiological pH. wikipedia.org Its long, flexible side chain can engage in electrostatic interactions.

The presence of both acidic (Asp) and basic (Lys) residues suggests that intramolecular salt bridges could play a role in stabilizing certain conformations of this compound, particularly in non-aqueous environments. The flexible glycine residue and the polar serine residue further contribute to the conformational diversity of this peptide.

Interactive Data Table: Properties of Amino Acids in this compound

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Polarity | Side Chain Charge (at pH 7.4) |

| Alanine | Ala | A | Nonpolar | Neutral |

| Aspartic Acid | Asp | D | Polar | Negative |

| Serine | Ser | S | Polar | Neutral |

| Glycine | Gly | G | Nonpolar | Neutral |

| Lysine | Lys | K | Polar | Positive |

Role of Alanine, Aspartic Acid, Serine, Glycine, and Lysine Residues

The specific sequence of amino acids in a peptide is the primary determinant of its structure and function. Each residue in this compound contributes unique properties.

Alanine (Ala, A): As the N-terminal residue, Alanine's small, nonpolar methyl side chain (-CH₃) lends a degree of hydrophobicity. jpt.comwikipedia.org Alanine is known for its high propensity to form α-helices, contributing to the stability of such secondary structures. jpt.comnih.gov Its small size allows for compact packing within protein interiors without significant steric hindrance. jpt.comcolostate.edu The non-reactive nature of its side chain means it is rarely directly involved in protein function, but it plays a crucial structural role. wikipedia.org

Aspartic Acid (Asp, D): This peptide contains two Aspartic Acid residues. Aspartic acid is an acidic amino acid with a carboxyl group (-CH₂COOH) in its side chain. study.comarizona.edu At physiological pH, this side chain is typically deprotonated, carrying a negative charge (-CH₂COO⁻), making it an aspartate residue. arizona.eduwikipedia.org These negatively charged groups are crucial for forming salt bridges with positively charged residues like Lysine, which can significantly stabilize the peptide's three-dimensional structure. russelllab.org Aspartate side chains can also form hydrogen bonds and are often found at the N-termini of alpha-helices. wikipedia.org They are frequently involved in turn structures that reverse the direction of the peptide chain. nih.gov

Serine (Ser, S): Serine is a polar, uncharged amino acid featuring a hydroxyl group (-CH₂OH) on its side chain. creative-peptides.com This hydroxyl group is an excellent hydrogen bond donor and acceptor, allowing Serine to interact with water and other polar residues, thus influencing the peptide's solubility and conformation. creative-peptides.comkhanacademy.org The hydroxyl group is also a common site for post-translational modifications like phosphorylation, which can regulate protein function. britannica.com

Glycine (Gly, G): Glycine is unique as it has only a single hydrogen atom for its side chain, making it the smallest and most flexible amino acid. wikipedia.orgrusselllab.orgyoutube.com This conformational flexibility allows it to occupy positions in a peptide's backbone that are sterically inaccessible to other amino acids, particularly in tight turns and loops. russelllab.orguwec.edu While it disrupts α-helical structures, it is a key component in the formation of beta-turns, which are critical for protein folding. wikipedia.orguwec.eduquora.com

Lysine (Lys, K): As the C-terminal residue, Lysine is a basic amino acid with a long, flexible side chain ending in a primary amino group ((−CH₂)₄NH₂). At physiological pH, this group is protonated (-NH₃⁺), carrying a positive charge. russelllab.orgkhanacademy.org This positive charge enables Lysine to form stabilizing electrostatic interactions, or salt bridges, with negatively charged residues like Aspartic Acid. russelllab.orgwikipedia.org The amphipathic nature of its side chain, with a hydrophobic carbon chain and a polar, charged end, allows it to be positioned with the nonpolar part buried and the charged group exposed to the aqueous environment. russelllab.org

Table 1: Properties of Constituent Amino Acid Residues

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain | Properties | Common Structural Role |

|---|---|---|---|---|---|

| Alanine | Ala | A | -CH₃ | Nonpolar, Hydrophobic | α-Helix formation jpt.comnih.gov |

| Aspartic Acid | Asp | D | -CH₂COOH | Acidic, Negatively charged | Turns, Salt bridges russelllab.orgnih.gov |

| Serine | Ser | S | -CH₂OH | Polar, Uncharged | Hydrogen bonding creative-peptides.com |

| Glycine | Gly | G | -H | Nonpolar, Flexible | β-Turns, Loops russelllab.orguwec.edu |

| Lysine | Lys | K | -(CH₂)₄NH₃⁺ | Basic, Positively charged | Salt bridges, Hydrogen bonding russelllab.orgwikipedia.org |

Helical Propensities and Capping Motifs

While short peptides often exist as an ensemble of rapidly interconverting structures in solution, their sequences can contain inherent preferences for specific secondary structures like α-helices. nih.govbohrium.com

Alanine has a strong intrinsic propensity to adopt a helical conformation. nih.gov However, the presence of two Aspartic Acid residues and a Glycine may counteract this tendency. Charged residues like Aspartic Acid are generally considered helix-destabilizing. nih.gov

Capping motifs are specific amino acid patterns at the ends of helices that provide additional hydrogen bonds and hydrophobic interactions to stabilize the structure. nih.govfrontiersin.org In an α-helix, the first four N-H groups and the last four C=O groups lack intrahelical hydrogen bond partners. acs.org Capping motifs satisfy these bonds.

N-capping: The N-terminus of a helix often features a residue whose side chain can form a hydrogen bond with the exposed backbone N-H groups. Aspartic Acid, with its side-chain carboxyl group, is a common N-capping residue. In the sequence H-Ala-Asp -Ser-Asp-Gly-Lys-OH, the Asp residue at position 2 is well-placed to potentially serve as an N-capping motif for a subsequent helical segment.

C-capping: The C-terminus of a helix is often terminated by a Glycine residue. acs.org The flexibility of Glycine allows the peptide backbone to adopt the specific dihedral angles required to form a C-capping structure, such as a Schellman motif. researchgate.net In the sequence H-Ala-Asp-Ser-Asp-Gly-Lys -OH, the Glycine at the penultimate position could potentially act as a C-capping residue.

Turn and Loop Formation Contributions

Turns and loops are non-repetitive secondary structures that cause a change in the direction of the polypeptide chain. They are crucial for the global folding of proteins.

Beta-turns (β-turns) are the most common type of tight turn, involving four amino acid residues stabilized by a hydrogen bond. uwec.edu Glycine and Proline are frequently found in β-turns. uwec.eduquora.com

Glycine's Role: Due to its minimal side chain, Glycine has exceptional conformational flexibility, allowing it to adopt backbone angles (phi and psi) that are forbidden for other amino acids, making it ideal for the tight reversals required in β-turns. russelllab.orgchemrxiv.org

Aspartic Acid's Role: Aspartic acid is also commonly found in β-turns, where it can serve as a nucleation site for protein folding. nih.gov

Given the sequence Asp-Gly in the peptide H-Ala-Asp-Ser-Asp-Gly -Lys-OH, there is a high potential for the formation of a β-turn. Statistical analyses of protein structures show that specific pairs of amino acids have high propensities for forming particular types of β-turns. The presence of Glycine, in particular, strongly favors turn formation over a random coil or helical structure. nih.govnih.gov

Peptide Self-Assembly and Nanostructure Formation (General Peptide Research)

Peptide self-assembly is a spontaneous process where individual peptide molecules organize into ordered, stable, supramolecular structures. acs.orgwikipedia.org This process is driven by a combination of noncovalent interactions between the peptides, including hydrogen bonding, electrostatic interactions, hydrophobic forces, and van der Waals forces. nih.govnih.gov The final nanostructure is a thermodynamically stable, low-energy state. acs.orgnih.gov

The sequence of a peptide is the primary determinant of its self-assembly behavior. acs.org Peptides designed for self-assembly often have an amphiphilic character, containing both hydrophobic and hydrophilic residues. acs.orgupenn.edu This amphiphilicity drives the molecules to arrange themselves to minimize the exposure of hydrophobic regions to an aqueous environment.

The process can be influenced by external conditions such as pH, temperature, and ionic strength, which can alter the charge and interactions between peptide molecules. acs.org Self-assembly often follows a nucleated growth mechanism, starting with the formation of a small nucleus, which then grows rapidly into larger fibrils. upenn.edu

Peptide self-assembly can result in a diverse array of well-defined nanostructures, such as:

Nanofibers and Nanotubes: Elongated structures formed by the stacking of peptides, often stabilized by extensive hydrogen bonding in the form of β-sheets. wikipedia.orgnih.govchapman.edu

Nanosheets: Two-dimensional planar structures. sciopen.com

Hydrogels: Three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, forming a viscoelastic gel. wikipedia.orgupenn.edu

These self-assembled peptide nanostructures are of great interest in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, due to their biocompatibility and chemical versatility. nih.govacs.orgrsc.org

Table 2: Driving Forces in Peptide Self-Assembly

| Interaction Type | Description | Contributing Residues in Peptide |

|---|---|---|

| Hydrogen Bonding | Formation of bonds between backbone amide and carbonyl groups, and polar side chains. A primary driver for forming β-sheets. nih.gov | Asp, Ser, Lys, Peptide Backbone |

| Electrostatic Interactions | Attraction between oppositely charged side chains (salt bridges) or repulsion between like charges. acs.org | Asp (negative) and Lys (positive) |

| Hydrophobic Interactions | Tendency of nonpolar side chains to cluster together to minimize contact with water. acs.org | Alanine |

| Van der Waals Forces | Weak, short-range attractions between all atoms. nih.gov | All residues |

Computational Approaches in the Design and Analysis of H Ala Asp Ser Asp Gly Lys Oh and Similar Peptides

Molecular Docking and Ligand-Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the hexapeptide H-Ala-Asp-Ser-Asp-Gly-Lys-OH, docking simulations can predict how it interacts with a specific protein target. This process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of the protein and then scoring these poses to identify the most likely binding mode.

The scoring functions used in docking are designed to estimate the binding affinity, typically in the form of a binding energy value. nih.gov These functions consider various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the peptide and the protein. nih.gov For instance, the negatively charged aspartic acid (Asp) residues in this compound would be predicted to form favorable interactions with positively charged residues like lysine (B10760008) or arginine in the target's binding pocket. Conversely, the positively charged lysine (Lys) in the peptide would seek out negatively charged or polar regions. mdpi.com

However, predicting the binding of peptides presents unique challenges compared to small molecules. Peptides are typically larger and more flexible, meaning they can adopt a multitude of conformations. Standard docking algorithms, often optimized for smaller, more rigid molecules, may struggle to accurately predict peptide binding. nih.gov Specialized algorithms and scoring functions are therefore being developed to better handle the conformational flexibility and specific interaction patterns of peptides. nih.gov

Table 1: Key Interactions in Molecular Docking of this compound

| Amino Acid Residue | Potential Interaction Type | Likely Interacting Partner on Target Protein |

| Alanine (B10760859) (Ala) | Hydrophobic | Hydrophobic pockets (e.g., with Leucine, Isoleucine, Valine) |

| Aspartic Acid (Asp) | Electrostatic (negative charge), Hydrogen Bond Donor/Acceptor | Positively charged residues (e.g., Lysine, Arginine), Hydrogen bond donors |

| Serine (Ser) | Hydrogen Bond Donor/Acceptor | Polar residues, Hydrogen bond acceptors/donors |

| Glycine (Gly) | Provides flexibility | Can fit into sterically hindered spaces |

| Lysine (Lys) | Electrostatic (positive charge), Hydrogen Bond Donor | Negatively charged residues (e.g., Aspartic Acid, Glutamic Acid), Hydrogen bond acceptors |

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the physical movements of atoms and molecules over time. For the peptide this compound, MD simulations can reveal its conformational landscape, stability, and the dynamics of its interaction with a target protein. acs.orgoup.com

An MD simulation begins with an initial structure of the peptide, which can be predicted or derived from experimental data. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over a series of small time steps. acs.org This generates a trajectory of the peptide's conformations, providing insights into its flexibility and preferred shapes in different environments (e.g., in water or bound to a protein). scispace.com

These simulations can assess the conformational stability of the peptide by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions from the initial structure. scispace.com A stable peptide will exhibit smaller fluctuations in its structure over the course of the simulation. MD can also be used to study the detailed interactions between the peptide and its binding partner, including the formation and breaking of hydrogen bonds and the role of water molecules in the binding interface. For example, simulations could show how the side chains of the Asp and Lys residues in this compound form stable salt bridges with oppositely charged residues on a target protein. nih.gov

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule, such as a peptide, relates to its biological activity. creative-peptides.com By systematically modifying the structure of a lead peptide and observing the resulting changes in activity, researchers can identify the key chemical features responsible for its function. nih.gov Computational SAR modeling uses this data to build predictive models that can estimate the activity of new, untested compounds. creative-proteomics.com

For this compound, a SAR study might involve synthesizing a series of related peptides where each amino acid is systematically replaced by other amino acids (an "alanine scan" is a common starting point). mdpi.com The biological activity of each of these new peptides would then be measured. This data can be used to develop a Quantitative Structure-Activity Relationship (QSAR) model. creative-peptides.com

QSAR models use mathematical equations to correlate the structural or physicochemical properties of the peptides (e.g., molecular weight, polarity, charge) with their observed biological activity. creative-peptides.com These models can then be used to predict the activity of virtual peptides, helping to prioritize which new sequences should be synthesized and tested. This predictive capability significantly accelerates the optimization of lead peptides by focusing experimental efforts on the most promising candidates. rsc.org

Artificial Intelligence and Machine Learning in Peptide Research

Machine learning models can be trained on large databases of known peptide sequences and their corresponding biological activities to predict the function of new peptides. mdpi.com For example, a model could be trained to predict the binding affinity of a peptide to a specific protein target based solely on its amino acid sequence. mdpi.com Deep learning, a subset of ML, has shown particular promise in predicting peptide structures and functions with high accuracy. nuvobio.com

Table 2: Applications of AI/ML in Peptide Research

| Application | Description |

| Bioactivity Prediction | ML models are trained to predict the biological activity of peptides (e.g., antimicrobial, anticancer, receptor binding) based on their sequence or structure. mdpi.com |

| De Novo Design | Generative AI models create novel peptide sequences with desired properties, such as high affinity for a specific target. gubra.dk |

| Structure Prediction | Deep learning models like AlphaFold can predict the three-dimensional structure of peptides with high accuracy. gubra.dk |

| SAR Modeling | AI can build complex, non-linear models of structure-activity relationships, leading to more accurate predictions. creative-proteomics.com |

| Data Analysis | AI algorithms can analyze large datasets from genomics, proteomics, and high-throughput screening to identify new peptide targets and candidates. nuvobio.com |

Bioinformatics Tools for Sequence and Structure Analysis

A wide array of bioinformatics tools are available for the analysis of peptide sequences and structures. These tools are essential for characterizing peptides like this compound and for planning further experimental and computational studies.

Sequence analysis tools can provide a wealth of information based on the primary amino acid sequence. bath.ac.uk For example, tools like ProtParam on the ExPASy server can calculate various physicochemical properties of a peptide, including its molecular weight, theoretical isoelectric point (pI), amino acid composition, and hydropathicity. expasy.org Other tools can be used to search for sequence motifs, which are short, conserved patterns of amino acids that may be associated with a particular function or binding site. cncb.ac.cn

Structure analysis tools are used to predict and visualize the three-dimensional structure of peptides. As mentioned, deep learning-based tools have made significant strides in accurate structure prediction. byu.edu Once a structure is obtained, visualization software allows researchers to inspect the peptide's conformation, identify key structural features, and analyze its interactions with other molecules. These tools are invaluable for generating hypotheses about a peptide's function and for guiding the design of new experiments.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing H-Ala-Asp-Ser-Asp-Gly-Lys-OH?

Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu chemistry for stepwise assembly, with careful deprotection and coupling cycles. Aspartic acid (Asp) residues require protection (e.g., OtBu) to prevent side reactions during synthesis .

- Purification: Employ reversed-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide. Monitor purity via UV absorbance (220 nm) .

- Characterization: Validate structure using ESI-MS or MALDI-TOF for molecular weight confirmation. NMR (e.g., H, C) can resolve stereochemistry and confirm Asp/Ser side-chain integrity .

Q. How can researchers assess the stability of this peptide under physiological conditions?

Answer:

- Degradation Studies: Incubate the peptide in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyze degradation kinetics via HPLC or LC-MS. Focus on Asp-Pro bonds (if present) or acid-labile residues .

- Protease Susceptibility: Test against common proteases (e.g., trypsin, chymotrypsin) to identify cleavage sites. Use mass spectrometry to map fragments and infer stability .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this peptide (e.g., cell adhesion vs. no observed effect)?

Answer:

- Assay Standardization: Ensure consistency in cell lines, serum concentrations, and incubation times. For example, integrin-mediated adhesion assays (e.g., using fibronectin-coated plates) require controlled cell density and serum starvation to minimize variability .

- Negative Controls: Include scrambled-sequence peptides or RGD motif mutants to distinguish specific interactions from nonspecific binding. Validate results with competitive inhibition assays using known integrin blockers (e.g., cilengitide) .

- Data Validation: Replicate experiments across independent labs using shared protocols. Publish raw data (e.g., adhesion counts, fluorescence intensities) in repositories to enable cross-validation .

Q. What strategies optimize the peptide’s structural-functional relationship in receptor-binding studies?

Answer:

- Conformational Analysis: Use circular dichroism (CD) or molecular dynamics simulations to predict secondary structures (e.g., β-sheet vs. random coil). Correlate conformation with bioactivity data .

- Residue-Specific Mutagenesis: Replace Asp or Gly residues with alanine to probe their roles in integrin binding. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies involving this peptide?

Answer:

- Dosing Protocols: Follow guidelines for long-term studies (≥1 year) with predefined dose adjustments, as recommended for hypoglycemic agents. Use double-blind, randomized designs to minimize bias .

- Sample Preparation: Avoid cross-contamination by using fresh tips for each sample/reagent. Dilute high-concentration samples in validated buffers (e.g., PBS with 0.1% BSA) to prevent assay saturation .

- Data Transparency: Include detailed methods for sample storage, dilution factors, and plate-sealing practices in supplemental data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Methodological Challenges and Solutions

Q. What are common pitfalls in interpreting bioactivity data for this peptide, and how can they be mitigated?

Answer:

- Non-Specific Binding: Use blocking agents (e.g., BSA, casein) in adhesion assays to reduce background noise. Validate specificity via siRNA-mediated integrin knockdown .

- Batch Variability: Characterize each peptide batch via HPLC and MS. Report purity thresholds (e.g., ≥95%) in publications to ensure consistency .

Q. How should researchers design dose-response studies to evaluate efficacy without compromising safety?

Answer:

- Tiered Dosing: Start with in vitro EC values (from pilot assays) to define safe in vivo ranges. Include safety endpoints (e.g., organ histopathology, serum biomarkers) alongside efficacy metrics (e.g., HbA1c for metabolic studies) .

- Statistical Power: Calculate sample sizes using effect sizes from prior studies. For preclinical trials, per group is recommended to detect significant differences (α=0.05, power=80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.